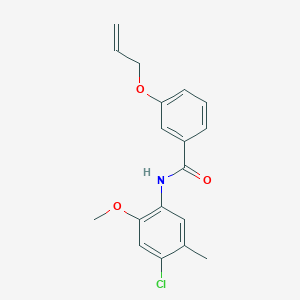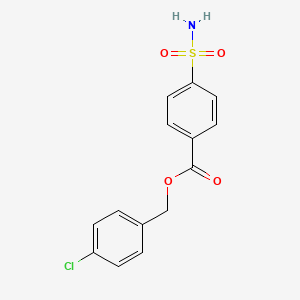amine hydrochloride](/img/structure/B4410953.png)
[4-(allyloxy)-3-methoxybenzyl](2-furylmethyl)amine hydrochloride
Vue d'ensemble
Description
[4-(allyloxy)-3-methoxybenzyl](2-furylmethyl)amine hydrochloride, also known as AMTB, is a selective antagonist of the transient receptor potential melastatin-8 (TRPM8) channel. TRPM8 is a cold-sensing ion channel that is expressed in sensory neurons and is activated by cold temperatures and menthol. AMTB has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
[4-(allyloxy)-3-methoxybenzyl](2-furylmethyl)amine hydrochloride acts as a selective antagonist of TRPM8 channels by binding to the channel and preventing its activation by cold temperatures and menthol. This leads to a decrease in calcium influx into sensory neurons, which results in a decrease in cold and menthol sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on the biochemical and physiological processes in the body. It has been shown to reduce the growth and proliferation of prostate cancer cells by blocking TRPM8 channels. It also has a potential therapeutic effect in the treatment of neuropathic pain by reducing the sensitivity of sensory neurons to cold temperatures. However, it has been shown to have limited effectiveness in the treatment of cold hypersensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(allyloxy)-3-methoxybenzyl](2-furylmethyl)amine hydrochloride has several advantages for lab experiments. It is a highly selective antagonist of TRPM8 channels, which makes it a useful tool for investigating the role of these channels in various diseases. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, its limited effectiveness in the treatment of cold hypersensitivity may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research involving [4-(allyloxy)-3-methoxybenzyl](2-furylmethyl)amine hydrochloride. One potential area of research is the development of more potent and selective TRPM8 antagonists for the treatment of prostate cancer and neuropathic pain. Another potential area of research is the investigation of the role of TRPM8 channels in other diseases, such as cold-induced asthma and chronic obstructive pulmonary disease. Additionally, the development of novel drug delivery systems for this compound may improve its effectiveness in the treatment of certain diseases.
Applications De Recherche Scientifique
[4-(allyloxy)-3-methoxybenzyl](2-furylmethyl)amine hydrochloride has been used in various scientific research studies to investigate the role of TRPM8 channels in various diseases. It has been shown to have potential therapeutic applications in the treatment of prostate cancer, neuropathic pain, and cold hypersensitivity.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-1-(3-methoxy-4-prop-2-enoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3.ClH/c1-3-8-20-15-7-6-13(10-16(15)18-2)11-17-12-14-5-4-9-19-14;/h3-7,9-10,17H,1,8,11-12H2,2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSVVTFQVYUUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CO2)OCC=C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(benzylamino)carbonyl]phenyl acetate](/img/structure/B4410872.png)

![4-cyano-2-fluoro-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4410885.png)
![N-[2-(4-morpholinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4410900.png)
![{4-[(4-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4410904.png)
![N-[2-(acetylamino)phenyl]-3-(allyloxy)benzamide](/img/structure/B4410912.png)
![N-(4-methylbenzyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B4410922.png)
![2-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4410938.png)

![N-2-biphenylyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4410961.png)
![4-(2-{2-[(1-chloro-2-naphthyl)oxy]ethoxy}ethyl)morpholine hydrochloride](/img/structure/B4410967.png)
![4-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}-2-butanone](/img/structure/B4410975.png)
![1-methyl-4-{2-[2-(2-propoxyphenoxy)ethoxy]ethyl}piperazine hydrochloride](/img/structure/B4410979.png)
